-lambda~5~-phosphane CAS No. 13916-21-7](/img/structure/B14729354.png)
[Bis(trimethylstannyl)methylidene](triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylstannyl)methylidene-lambda~5~-phosphane: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a triphenyl group and a bis(trimethylstannyl)methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(trimethylstannyl)methylidene-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with bis(trimethylstannyl)methylidene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(trimethylstannyl)methylidene-lambda~5~-phosphane can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form various phosphine derivatives.
Substitution: It can participate in substitution reactions where the trimethylstannyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Compounds with different functional groups replacing the trimethylstannyl groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry:
Polymer Chemistry: The compound is used in the synthesis of polymers with specific properties, such as conductivity and thermal stability.
Electronics: It is employed in the fabrication of electronic devices, including semiconductors and sensors.
Mécanisme D'action
The mechanism by which Bis(trimethylstannyl)methylidene-lambda~5~-phosphane exerts its effects involves its interaction with various molecular targets. The phosphorus atom in the compound can coordinate with metal centers, forming stable complexes that are active in catalytic processes. The trimethylstannyl groups can undergo substitution reactions, allowing the compound to participate in a wide range of chemical transformations. The pathways involved include coordination chemistry and organometallic reactions.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A widely used ligand in coordination chemistry.
Bis(trimethylstannyl)methane: A compound with similar trimethylstannyl groups but different overall structure.
Phosphine Oxides: Compounds formed by the oxidation of phosphines.
Uniqueness: Bis(trimethylstannyl)methylidene-lambda~5~-phosphane is unique due to the combination of its triphenylphosphine and bis(trimethylstannyl)methylidene groups. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
13916-21-7 |
|---|---|
Formule moléculaire |
C25H33PSn2 |
Poids moléculaire |
601.9 g/mol |
Nom IUPAC |
bis(trimethylstannyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C19H15P.6CH3.2Sn/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;;;;;;;;/h2-16H;6*1H3;; |
Clé InChI |
UHSGXJWJHLCCMN-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



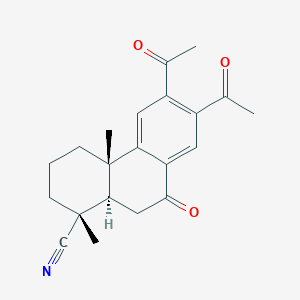
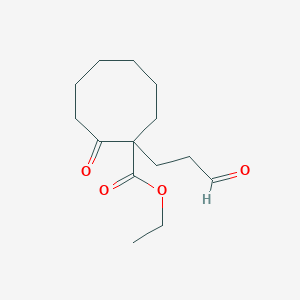

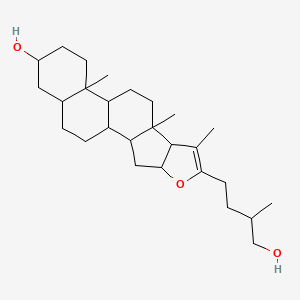
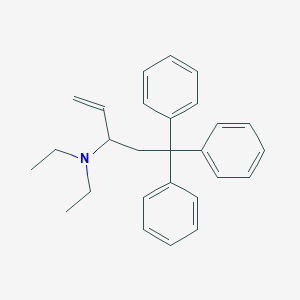
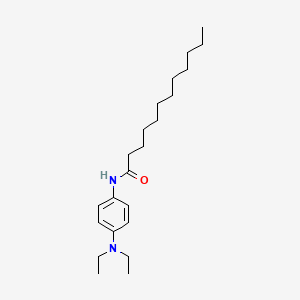

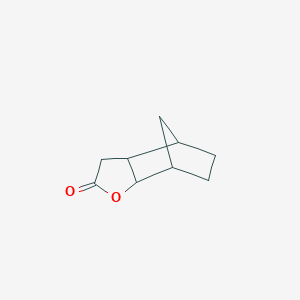
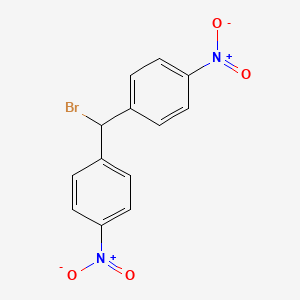
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)

![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)
